molecular formula C9H15NO B15072083 (3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one

(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one

Cat. No.: B15072083
M. Wt: 153.22 g/mol
InChI Key: LTMFJZBWSDLJLM-PRJMDXOYSA-N
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Description

(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one: is a complex organic compound with a unique structure that includes an amino group and a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Cyclization Reactions: Formation of the hexahydroindenone core through cyclization reactions.

    Amination: Introduction of the amino group using reagents such as ammonia or amines under specific conditions.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Further hydrogenation to modify the hexahydro structure.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of alkyl or acyl derivatives.

Scientific Research Applications

(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a building block for drug development.

    Biological Studies: Investigation of its effects on biological systems.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Interference: Disruption of specific biochemical pathways.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3aR,6S,7aR)-6-amino-1,2,3,3a,4,6,7,7a-octahydroinden-5-one

InChI

InChI=1S/C9H15NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h6-8H,1-5,10H2/t6-,7-,8+/m1/s1

InChI Key

LTMFJZBWSDLJLM-PRJMDXOYSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H](C(=O)C[C@H]2C1)N

Canonical SMILES

C1CC2CC(C(=O)CC2C1)N

Origin of Product

United States

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